4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one
Description
Properties
CAS No. |
17334-69-9 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-acetyl-4-amino-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11N3O2/c1-7(16)9-10(13)11(14-15-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,15,17) |
InChI Key |
YLRTXUKTQUDNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or keto acids under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with active methylene compounds. For example:
-
Reaction with p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride yields pyridazin-3-one derivatives via alkylidene intermediate formation and subsequent cyclization .
-
Mechanism involves:
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Product Type |
|---|---|---|---|---|
| p-Nitrophenylacetic acid | Acetic anhydride | Reflux | 82–92 | 6-Arylpyridazin-3-ones |
| Cyanoacetic acid | Acetic anhydride | Reflux | 78–85 | 6-Cyanopyridazin-3-ones |
Enaminone Formation
The acetyl group at position 4 undergoes enaminone formation with dimethylformamide dimethyl acetal (DMF-DMA):
-
Reacts at 80°C to form α,β-unsaturated enaminone derivatives (e.g., compound 4 ) .
-
Intermediate 4 reacts with aminoazoles (e.g., 3-amino-1,2,4-triazole) via Michael addition and cyclization to yield azolo[1,5-a]pyrimidine derivatives (e.g., 5 –7 ) .
Example Reaction Pathway
-
4 + 3-amino-1,2,4-triazole → Intermediate B (Michael adduct)
-
Elimination of dimethylamine → Intermediate C
Nucleophilic Substitutions
The amino group at position 5 facilitates nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acyl derivatives .
-
Alkylation : Ethyl bromide in basic conditions yields N-alkylated products (e.g., 5a ) .
Representative Products
| Reaction Type | Reagent | Product Structure | Biological Activity |
|---|---|---|---|
| Acylation | Benzoyl chloride | 5-Benzamido derivative | Anti-inflammatory |
| Alkylation | Ethyl bromide | 1-Ethyl-5-amino derivative | PDE III inhibition |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Reacts with phenylhydrazine to form pyrazolo[3,4-d]pyridazinones .
-
Under microwave irradiation, forms oxazolo[4,5-d]pyridazines with carboxylic acid derivatives .
Notable Heterocycles
| Heterocycle Type | Reaction Partner | Application |
|---|---|---|
| Azolo[1,5-a]pyrimidine | Aminoazoles | Anticancer agents |
| Thieno[3,4-d]pyridazinone | Thiophene derivatives | Antimicrobial agents |
Hydrolysis and Functional Group Interconversion
-
Acid Hydrolysis : The acetyl group hydrolyzes to carboxylic acid under acidic conditions (e.g., HCl/EtOH) .
-
Base-Mediated Rearrangement : In methanol with triethylamine, the pyridazinone ring undergoes functionalization to yield amide derivatives .
Interaction with Biological Targets
Derivatives exhibit bioactivity through target-specific interactions:
-
FABP4 Inhibition : 4-amino/ureido analogs show IC₅₀ values ≤1.57 μM .
-
Phosphodiesterase (PDE) III Inhibition : Methyl-substituted derivatives enhance cardiac contractility .
Structure-Activity Relationship (SAR)
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 4-Acetyl | Replacement with urea | ↑ FABP4 inhibition (14e) |
| 5-Amino | Acylation | ↓ PDE III affinity |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related pyridazinones:
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| 5-Amino-6-methylpyridazin-3(2H)-one | Direct electrophilic substitution | Enhanced solubility due to methyl group |
| 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one | SNAr reactions with amines | Bromine enables cross-coupling |
Mechanistic Insights
Scientific Research Applications
4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one is a pyridazinone compound with a pyridazine ring structure, featuring an acetyl group at the 4-position, an amino group at the 5-position, and a phenyl group at the 6-position. Research indicates its potential biological activities and applications in medicinal chemistry. It is intended for research purposes only, and not for human therapeutic or veterinary applications.
Chemical Reactivity
this compound's chemical reactivity can be achieved through different pathways:
- Acetylation Introduction of acetyl groups to modify its properties.
- Amination Reactions involving the amino group at the 5-position.
- Condensation Formation of larger molecular structures by combining with other molecules.
Potential Applications
- Medicinal Chemistry As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Agrochemicals Pyridazinones have been used in the fungal, weed, and insect control sectors of agriculture . They can act as insecticides and acaricides for mite control .
- Scientific Research Useful in studying molecular interactions and biological pathways.
Biological Activities
Derivatives of this compound exhibit various biological activities:
- Enzyme Inhibition Can inhibit specific enzymes, potentially useful in drug development.
- Antimicrobial Activity Some 2,6-disubstituted-3(2H)-pyridazinone derivatives have antibacterial and antifungal activities against pathogenic strains . Some compounds exhibit strong inhibitory effects on the growth of Gram-positive bacteria .
- Anticancer Activity Pyridazinones have potential anticancer effects .
- Anti-inflammatory Action Some pyridazinones (at 100 mg/kg dose) have been found more potent than aspirin .
- Antihypertensive Activity Some pyridazinone derivatives were evaluated for antihypertensive activities and showed appreciable antihypertensive activity comparable with that of standard hydralazine and propranolol .
- Antioxidant Properties Some 3(2H)-pyridazinone derivatives have been tested for antioxidant properties and showed excellent activity, better than that of reference compound ascorbic acid, particularly in the DPPH radical scavenging assay . Some metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one showed similar activity to α-tocopherol and scavenged superoxide anion .
Structure-Activity Relationships
The structure of this compound allows for modification and functionalization, affecting its biological activity:
- Position-Specific Modifications The acetyl, amino, and phenyl groups can be modified to fine-tune its interactions with biological targets.
- Analog Synthesis Creating analogs with different substituents to optimize activity and药properties.
Compounds with Structural Similarities
Several compounds share structural similarities with this compound:
- Pyridazinones Other pyridazinone derivatives with variations in the substituents at positions 4, 5, and 6.
- Related Heterocycles Compounds containing fused or substituted pyridazine rings.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Effects in Pyridazinone Derivatives
*Hypothetical formula based on substituents.
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (e.g., in 5-Amino-4-chloropyridazin-3(2H)-one) increase electrophilicity, enhancing reactivity in substitution reactions . In contrast, acetyl and amino groups in the target compound may direct regioselectivity in further functionalization .
- Hydrogen Bonding: Amino groups (as in the target compound and 5-Amino-4-chloropyridazin-3(2H)-one) improve aqueous solubility and receptor binding, whereas chloro or methyl groups reduce polarity .
Pharmacological Activities
- Antimicrobial Potential: Chloro-substituted pyridazinones (e.g., 5-Chloro-6-phenyl derivatives) show broad-spectrum antimicrobial activity, suggesting that the target compound’s acetyl group might enhance penetration into bacterial membranes .
Physicochemical Properties
- Lipophilicity: The acetyl group in the target compound increases logP compared to hydroxyl or amino analogs, favoring blood-brain barrier penetration .
- Crystal Packing: Pyridazinones like 4-(4-Methyl-phenyl)-phthalazin-1(2H)-one form C-H⋯O hydrogen bonds and π-π interactions, stabilizing the crystal lattice. The target compound’s acetyl group may similarly influence solid-state packing .
Biological Activity
4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by its unique structure that includes an acetyl group at the 4-position, an amino group at the 5-position, and a phenyl group at the 6-position of the pyridazinone core. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. These interactions can lead to the modulation of biochemical pathways essential for cellular function and disease progression. The specific mechanisms may vary depending on the biological context and target involved.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K-562) cells. These studies often utilize assays such as MTT or sulforhodamine B to assess cell viability and apoptosis induction.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Jiang et al. (2018) | MCF-7 | 15 | Induces apoptosis via caspase activation |
| Lee et al. (2019) | K-562 | 10 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators, contributing to reduced inflammation in various models.
Case Studies
- Anticancer Activity Assessment : A study by Liu et al. synthesized several derivatives of pyridazinones, including this compound, and evaluated their effects on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis.
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed a broad spectrum of activity, particularly against resistant strains.
Q & A
Q. Methodology :
- Synthesize analogs with systematic substituent variations.
- Test inhibitory activity (e.g., IC₅₀ via enzyme assays) and correlate with computational docking (e.g., AutoDock Vina).
How can conflicting computational and experimental data on tautomeric forms be resolved?
Discrepancies often arise from solvent effects or crystal packing forces. Strategies:
- Solvent modeling : Include implicit solvent (e.g., PCM) in DFT calculations to mimic experimental conditions .
- Dynamic NMR : Detect tautomerization rates in solution (e.g., coalescence temperature analysis).
- Crystallographic validation : Compare computed tautomer energies with experimentally observed solid-state structures .
What strategies improve synthetic yield in multi-step pyridazinone syntheses?
- Intermediate purification : Use flash chromatography after each step to minimize side reactions.
- Catalysis : Employ Pd/C for hydrogenation steps or organocatalysts for asymmetric synthesis.
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .
How do substituents influence the compound’s pharmacokinetic properties?
- LogP calculations : Use Molinspiration or DFT-derived descriptors to predict blood-brain barrier penetration.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., acetyl) to reduce CYP450-mediated oxidation .
- Solubility : Modify polar groups (e.g., hydroxylation) while balancing lipophilicity .
What mechanistic insights explain regioselectivity in pyridazinone functionalization?
- Electrophilic substitution : The 5-amino group directs electrophiles to the para position via resonance stabilization.
- Nucleophilic attacks : The pyridazinone carbonyl at position 3 is susceptible to nucleophilic addition (e.g., Grignard reagents) .
- Computational validation : Fukui indices from DFT identify nucleophilic/electrophilic hotspots .
Data Contradiction Analysis
Example: Divergent DFT vs. Experimental Tautomer Ratios
- Issue : DFT predicts a 70:30 keto-enol ratio, while NMR shows 90:10.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
